molecular formula C20H16N2O2 B5835232 3-(4-Methylphenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole

3-(4-Methylphenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole

Cat. No.: B5835232
M. Wt: 316.4 g/mol
InChI Key: DTMQMEWUMPOLTF-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a 4-methylphenyl group and a naphthalen-2-yloxymethyl group attached to the oxadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with naphthalen-2-yloxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the phenyl or naphthalene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-Methylphenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacks the naphthalen-2-yloxymethyl group, making it less bulky and potentially less active in certain applications.

    5-(Naphthalen-2-yloxymethyl)-1,2,4-oxadiazole: Lacks the 4-methylphenyl group, which may affect its reactivity and biological activity.

Uniqueness

3-(4-Methylphenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole is unique due to the presence of both the 4-methylphenyl and naphthalen-2-yloxymethyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-14-6-8-16(9-7-14)20-21-19(24-22-20)13-23-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMQMEWUMPOLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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